![molecular formula C20H19NO4 B2398540 Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate CAS No. 923151-30-8](/img/structure/B2398540.png)
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Ethyl benzofuran-3-carboxylate is a related compound with the empirical formula C11H10O3 .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds typically includes a benzene ring fused with a furan ring . The exact structure of “Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate” would need to be determined through further analysis.Physical And Chemical Properties Analysis
Ethyl benzofuran-3-carboxylate, a related compound, is a liquid with a refractive index of n20/D 1.540 and a density of 1.150 g/mL at 25 °C .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have shown strong anti-tumor activities . They have been utilized as anticancer agents . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Antibacterial Properties
Benzofuran derivatives have been found to have significant antibacterial properties . This makes them potential candidates for the development of new therapeutic agents against various bacterial infections .
Anti-Oxidative Effects
Benzofuran compounds have demonstrated strong anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Applications
Benzofuran derivatives have shown potential anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis of Complex Compounds
Benzofuran derivatives are used in the synthesis of complex compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Development of Antimicrobial Agents
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has been used to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mechanism of Action
Target of Action
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets due to their versatile and unique physicochemical properties . They are present in many drugs and have become an important basis for medicinal chemistry .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on exploring the properties and potential applications of “Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate”.
properties
IUPAC Name |
ethyl 3-methyl-5-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-4-24-20(23)18-13(3)16-11-14(9-10-17(16)25-18)21-19(22)15-8-6-5-7-12(15)2/h5-11H,4H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXMCPDISBNDPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(2-methylbenzamido)benzofuran-2-carboxylate |
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